Lonazolac(1-) -

Lonazolac(1-)

Catalog Number: EVT-1566140
CAS Number:
Molecular Formula: C17H12ClN2O2-
Molecular Weight: 311.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lonazolac(1-) is a monocarboxylic acid anion that is the conjugate base of lonazolac, obtained by deprotonation of the carboxy group. It is a conjugate base of a lonazolac.
Source and Classification

Lonazolac is classified under the category of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. The compound is synthesized from various precursors through established chemical reactions. Its structure and activity have been the subject of numerous studies aimed at enhancing its therapeutic efficacy and reducing side effects associated with traditional NSAIDs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lonazolac typically involves several key methods:

  1. Knorr Pyrazole Synthesis: This method entails the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, leading to the formation of pyrazoles. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .
  2. Vilsmeier-Haack Reaction: This reaction is used for formylating pyrazole derivatives, where a hydrazone is treated with phosphorus oxychloride and dimethylformamide to introduce formyl groups at specific positions on the pyrazole ring .
  3. Claisen-Schmidt Condensation: This method involves the condensation of acetophenones with hydrazines to yield various substituted pyrazoles, which can then be further modified to enhance their pharmacological properties .

These methods provide a framework for synthesizing Lonazolac and its analogues, allowing for structural modifications that can improve selectivity and potency against COX-2.

Molecular Structure Analysis

Structure and Data

Lonazolac has a distinct molecular structure characterized by a pyrazole ring substituted with various functional groups that contribute to its biological activity. The general formula for Lonazolac can be represented as C11_{11}H10_{10}N4_{4}O2_{2}. Key structural features include:

  • A five-membered pyrazole ring.
  • Substituents that enhance binding affinity to COX-2.

The precise arrangement of atoms in Lonazolac plays a crucial role in its interaction with enzyme active sites, which is critical for its anti-inflammatory action .

Chemical Reactions Analysis

Reactions and Technical Details

Lonazolac undergoes several chemical reactions that are pivotal for its synthesis and modification:

  1. Cyclocondensation Reactions: These reactions are fundamental in forming the pyrazole ring from appropriate precursors, typically involving hydrazines and carbonyl compounds.
  2. Functional Group Transformations: The introduction of various substituents through reactions such as halogenation or alkylation can modify Lonazolac's pharmacological profile, enhancing its selectivity towards COX-2 while minimizing adverse effects associated with COX-1 inhibition .

These reactions are essential not only for synthesizing Lonazolac but also for developing new analogues with improved therapeutic indices.

Mechanism of Action

Process and Data

The mechanism of action of Lonazolac primarily involves its selective inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, Lonazolac reduces the production of pro-inflammatory mediators without significantly affecting COX-1, which protects gastric mucosa. This selectivity is crucial in minimizing gastrointestinal side effects commonly seen with non-selective NSAIDs .

Molecular docking studies have shown that modifications to Lonazolac's structure can enhance its binding affinity to COX-2, further validating its potential as a safer alternative in pain management therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lonazolac exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.22 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically around 120°C, indicating stability under standard conditions.

These properties influence both the formulation of Lonazolac for therapeutic use and its behavior in biological systems .

Applications

Scientific Uses

Lonazolac is primarily utilized in pharmacology as an anti-inflammatory agent. Its selective inhibition of COX-2 makes it particularly valuable in treating conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute pain management

Research continues into developing novel analogues of Lonazolac that may offer enhanced efficacy or reduced side effects compared to existing NSAIDs. These studies focus on modifying the compound's structure to improve its pharmacokinetic properties while maintaining or enhancing its anti-inflammatory activity .

Chemical Characterization of Lonazolac(1−)

Structural Nomenclature and IUPAC Classification

Lonazolac (chemical name: 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid) is a 1,3,4-trisubstituted pyrazole derivative. Its IUPAC systematic name classifies it as an acetic acid functionalized at the 4-position of the central pyrazole ring, which bears a 4-chlorophenyl group at position 3 and a phenyl group at position 1. The calcium salt form (Lonazolac Calcium, CAS# 75821-71-5) is a common pharmaceutical formulation, where two lonazolac anions associate with a Ca²⁺ cation, resulting in the molecular formula C₃₄H₂₆Cl₂CaN₄O₄ and a molecular weight of 663.57 g/mol [5] [9]. The canonical SMILES representation is C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O, which encodes the connectivity of its aromatic rings and functional groups [9] [10].

Molecular Properties and Physicochemical Profiling

Lonazolac exhibits distinct physicochemical properties critical for drug absorption and bioavailability:

  • Acid-Base Behavior: It acts as a weak acid with a calculated pKa of 4.33, attributable to the carboxylic acid group. This influences ionization states across physiological pH ranges [10].
  • Lipophilicity: The experimental octanol-water partition coefficient (log P) is 3.6, indicating moderate hydrophobicity. This facilitates passive membrane permeability, as confirmed by artificial phospholipid collodion membrane studies [6].
  • Solid-State Properties: Lonazolac melts at 150.5°C, while its calcium salt form has enhanced solubility in polar solvents like dimethyl sulfoxide (DMSO) [5] [9].
  • Protein Binding: Extensive plasma protein binding (>90%) occurs via hydrophobic interactions, aligning with its surface activity and structural resemblance to other arylacetic acid NSAIDs [6].

Table 1: Key Physicochemical Properties of Lonazolac

PropertyValueMeasurement Context
Molecular FormulaC₁₇H₁₃ClN₂O₂Neutral compound
Molecular Weight312.7 g/mol
pKa4.33Acidic dissociation
log P (Partition coeff.)3.6Octanol-water system
Melting Point150.5°CSolid state
SolubilitySoluble in DMSOCalcium salt form

Synthesis Pathways and Optimization Strategies

The synthesis of lonazolac begins with the Vilsmeier-Haack formylation of 1-phenyl-3-(4-chlorophenyl)pyrazole to yield 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent Knoevenagel condensation with malonic acid derivatives introduces the acetic acid moiety, followed by hydrolysis and decarboxylation to form the final product. Modifications focus on:

  • Acidic Group Mitigation: Replacing the carboxylic acid with esters or heterocyclic bioisosteres (e.g., pyrazole carboxylates) to reduce gastrointestinal irritation while retaining anti-inflammatory activity [4] [8].
  • Process Optimization: Computer-aided synthesis planning (CASP) tools and high-throughput experimentation (HTE) accelerate route scouting and reaction condition refinement, improving yields and purity [7].
  • Salt Formation: Conversion to calcium salts enhances aqueous dispersibility and stability, critical for pharmaceutical formulations [5] [6].

Comparative Analysis of Lonazolac Derivatives

Structural analogs of lonazolac exhibit enhanced selectivity for cyclooxygenase-2 (COX-2) and reduced ulcerogenic effects:

  • Non-Acidic Pyrazoles: Derivatives like compounds 14a-c (bisaminosulphonyl pyrazoles) show COX-2 selectivity indices (SI = 9.22–9.87) exceeding celecoxib (SI = 8.61) and minimal ulcerogenicity (Ulcer Index = 2.72–3.72 vs. ibuprofen’s 20.25) [8].
  • Ester-Based Bioisosteres: Pyrazole carboxylates (e.g., 15c, 15d, 15h, 19d) demonstrate dual COX-2/5-LOX inhibition (COX-2 IC₅₀ = 0.059–0.81 µM) and superior in vivo anti-inflammatory activity (ED₅₀ = 8.22–31.22 mg/kg vs. celecoxib’s 40.39 mg/kg) [2].
  • Chalcone-Hybrids: Compounds 2a and 2b exhibit COX-2 IC₅₀ values of 1.88 µM and 0.60 µM, respectively, with SIs >8.0. Molecular docking confirms stable interactions with COX-2’s His207 and Tyr385 residues [4].

Table 2: Bioactivity Profile of Key Lonazolac Derivatives

DerivativeCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Anti-inflammatory ED₅₀ (mg/kg)Ulcer Index
LonazolacNot reportedNon-selectiveNot applicableHigh
14c0.609.2250.43 (µmol/kg)3.72
15c0.05998.718.221.22
2b0.609.31Not reported2.4
Celecoxib0.2213.6540.393.02

Mechanistic Insights: Docking studies reveal that sulfonamide/sulfonyl groups in derivatives form hydrogen bonds with COX-2’s Val523 and Ser353, mimicking celecoxib’s binding mode. Bulkier 4-substituents (e.g., benzyloxy groups) enhance selectivity by sterically excluding the compounds from the narrower COX-1 active site [1] [8].

Properties

Product Name

Lonazolac(1-)

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate

Molecular Formula

C17H12ClN2O2-

Molecular Weight

311.7 g/mol

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)/p-1

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.